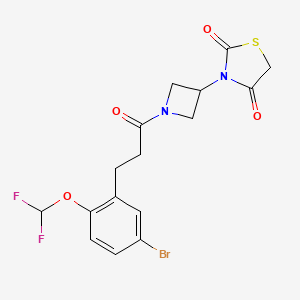

3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-[5-bromo-2-(difluoromethoxy)phenyl]propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrF2N2O4S/c17-10-2-3-12(25-15(18)19)9(5-10)1-4-13(22)20-6-11(7-20)21-14(23)8-26-16(21)24/h2-3,5,11,15H,1,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYACEMHNNCTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=C(C=CC(=C2)Br)OC(F)F)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Pharmacokinetics

Its lipophilic nature suggests it may cross the blood-brain barrier. The compound’s bioavailability, distribution, metabolism, and excretion remain to be investigated.

Biological Activity

The compound 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione represents a novel addition to the thiazolidine family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their pharmacological potential, including antidiabetic, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing on recent research findings and case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups:

- Thiazolidine ring : A five-membered heterocyclic ring that contributes to various biological activities.

- Azetidine moiety : Enhances the compound's interaction with biological targets.

- Bromo and difluoromethoxy substitutions : These halogenated groups may influence the compound's pharmacokinetics and biological activity.

Antidiabetic Activity

Thiazolidinones are recognized for their role in managing diabetes through mechanisms such as:

- Activation of PPAR-gamma : This receptor plays a crucial role in glucose and lipid metabolism. Compounds similar to thiazolidinones have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels.

- Inhibition of α-amylase and α-glucosidase : Enzyme inhibition studies suggest that thiazolidinone derivatives can effectively lower postprandial glucose levels by inhibiting carbohydrate digestion enzymes.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | PPAR-gamma activation |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives:

- In vitro studies : The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). It appears to induce apoptosis in cancer cells while sparing normal cells.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| El-Kashef et al. | MCF-7 | 1.27 - 1.50 | Induces apoptosis without affecting normal cells |

| Aziz et al. | A549 | 0.72 | High cytotoxicity with good selectivity |

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties:

- Broad-spectrum activity : Compounds within this class exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

Case Studies

- Antidiabetic Efficacy : In a study evaluating several thiazolidinone derivatives, it was found that modifications at the 5-position significantly enhanced PPAR-gamma activation, leading to improved insulin sensitivity in diabetic models.

- Cancer Cell Line Studies : A series of thiazolidinone compounds were synthesized and tested against MCF-7 cells, demonstrating that specific substitutions increased potency and selectivity for cancerous cells over normal cells.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine-2,4-dione derivatives, are primarily used in the treatment of type 2 diabetes. Research indicates that compounds similar to 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit insulin-sensitizing effects. These compounds activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation.

2. Anticancer Potential

Recent studies have suggested that thiazolidinedione derivatives may possess anticancer properties. The compound's ability to influence cell signaling pathways involved in apoptosis and proliferation makes it a candidate for further investigation in oncology. For instance, its interaction with specific receptors may inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents.

3. Neuroprotective Effects

Preliminary research indicates that compounds with similar structures may exhibit neuroprotective effects. They could potentially modulate neuroinflammatory processes or protect against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Research Applications

1. Targeting G Protein-Coupled Receptors (GPCRs)

The compound may serve as a tool for studying GPCRs, which are pivotal in numerous physiological processes and are common drug targets. By profiling interactions with various GPCRs, researchers can elucidate mechanisms of action and identify potential therapeutic applications.

2. Mechanistic Studies in Metabolic Disorders

Given its structural characteristics, this compound can be utilized to explore metabolic pathways associated with conditions like obesity and metabolic syndrome. Investigating its effects on metabolic enzymes and signaling pathways could provide insights into new treatment strategies.

Case Studies

1. Drug Development Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinedione derivatives and evaluated their pharmacological profiles. The lead compound demonstrated significant PPARγ agonist activity with improved bioavailability compared to existing TZDs .

2. Neuroprotection Research

A study conducted at a leading university investigated the neuroprotective effects of thiazolidinedione derivatives in cellular models of oxidative stress. Results indicated that these compounds reduced neuronal cell death and inflammation markers, suggesting potential therapeutic roles in neurodegenerative diseases .

Data Tables

Comparison with Similar Compounds

Core Structure and Substituent Variations

Thiazolidine-2,4-dione Derivatives :

- Compounds: Derivatives such as (Z)-5-(4-bromophenyl)methylene-thiazolidine-2,4-dione (5k) and (Z)-5-(3-bromophenyl)methylene analogs (5j) share the thiazolidinedione core but lack the azetidine-propanoyl linkage. Instead, they feature coumarinyl-methyl groups and arylidene substituents .

- Compounds : The YPC series (e.g., YPC-21440) incorporate imidazo[1,2-b]pyridazine moieties and piperazinyl groups, which enhance kinase inhibition but diverge significantly in scaffold complexity compared to the target compound .

Azetidine-Containing Compounds :

- Patent: A tartrate salt of an azetidine-containing indole derivative highlights the therapeutic relevance of azetidine rings in oncology. However, its fused polycyclic structure contrasts with the simpler azetidin-3-yl-propanoyl architecture of the target compound .

Physicochemical Properties

- The difluoromethoxy group in the target compound may reduce metabolic oxidation compared to methoxy groups in derivatives (e.g., 5g: 4-methoxyphenyl, mp 232–234°C) .

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazolidine-2,4-dione core in this compound?

Methodological Answer:

The thiazolidine-2,4-dione core is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid under reflux conditions. For example, a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound in DMF/acetic acid (1:2 ratio) is refluxed for 2 hours, followed by recrystallization from DMF-ethanol . Adaptations may include adjusting stoichiometry or substituting oxo-compounds to accommodate bromo-difluoromethoxy phenyl groups.

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

A combination of analytical methods is required:

- IR spectroscopy identifies carbonyl (C=O, ~1750 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and azetidine/thiourea carbons (δ 40–70 ppm).

- LC-MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- Elemental analysis validates C, H, N, and S content (deviation <0.4%) .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

Recrystallization using mixed solvents (e.g., DMF-ethanol or DMF-acetic acid) is optimal for removing unreacted intermediates. Column chromatography with silica gel (hexane/ethyl acetate gradient) may separate stereoisomers. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced: How can reaction conditions be optimized to minimize by-products during azetidine-propanoyl coupling?

Methodological Answer:

By-product formation often arises from incomplete acylation or ring-opening. Strategies include:

- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the azetidine nitrogen.

- Catalytic control : Add 1-2 mol% DMAP to accelerate acylation.

- Temperature modulation : Maintain 0–5°C during coupling to suppress side reactions.

- Real-time monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

Advanced: How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

Contradictions may stem from metabolic instability or poor bioavailability. Resolve by:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites.

- Structural tweaks : Introduce electron-withdrawing groups (e.g., difluoromethoxy) to enhance metabolic resistance .

Advanced: What strategies analyze stereochemical outcomes at the propanoyl-azetidinyl-thiazolidinedione junction?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives.

- NOESY NMR : Detect spatial proximity between azetidine protons and adjacent substituents.

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol eluent .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

Store at –20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis. Avoid exposure to moisture (use desiccants) and heat (>30°C). Regularly validate stability via NMR to detect degradation .

Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Screen against targets like PPAR-γ (PDB ID: 3VSO) to predict binding affinity.

- QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. fluoro) with hypolipidemic activity.

- MD simulations : Assess conformational flexibility of the azetidine ring under physiological conditions .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antioxidant activity : DPPH radical scavenging assay (IC50 <50 µM indicates potency).

- Enzyme inhibition : PPAR-γ transactivation assay using luciferase reporters.

- Cytotoxicity : MTT assay on HepG2 cells (EC50 values) .

Advanced: How can researchers resolve conflicting data on metabolic stability in different cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.